5-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride
Overview
Description
5-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8BrClO4S. It is a derivative of benzene, featuring bromine, methoxy, and sulfonyl chloride functional groups. This compound is often used in organic synthesis and various chemical reactions due to its unique reactivity.
Mechanism of Action
Target of Action
It’s known that similar compounds can interact with various biological targets, such as proteins or enzymes, and can be involved in a wide range of biochemical reactions .
Mode of Action
Based on its structural similarity to other benzylic halides, it’s likely that it undergoes nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the electrophilic carbon attached to the halogen, leading to the replacement of the halogen .
Biochemical Pathways
It’s known that benzylic halides can participate in a variety of biochemical reactions, including electrophilic aromatic substitution . This process involves the replacement of a hydrogen atom in the aromatic ring with an electrophile, leading to the formation of a new carbon-electrophile bond .
Result of Action
It’s known that the outcomes of nucleophilic substitution reactions can include the formation of new chemical bonds and the alteration of molecular structures .
Action Environment
The action, efficacy, and stability of 5-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of other chemical species, and the specific conditions under which the compound is stored .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 5-Bromo-2,4-dimethoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process involves the following steps:
Reaction with Chlorosulfonic Acid: 5-Bromo-2,4-dimethoxybenzene is reacted with chlorosulfonic acid under controlled temperature conditions to introduce the sulfonyl chloride group.
Purification: The resulting product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and methoxy groups, which activate the benzene ring towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4). The reactions are typically carried out under acidic conditions.
Nucleophilic Substitution: Reagents such as amines or alcohols can be used to replace the sulfonyl chloride group. The reactions are often conducted in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.
Nucleophilic Substitution: Products include sulfonamides or sulfonates, depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Material Science: It is employed in the preparation of functional materials, such as polymers and resins, due to its reactive sulfonyl chloride group.
Medicinal Chemistry: The compound is used in the development of potential drug candidates by introducing sulfonyl groups into bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-dimethoxybenzaldehyde: This compound is similar in structure but contains an aldehyde group instead of a sulfonyl chloride group.
4-Bromo-2,5-difluorobenzenesulfonyl chloride: This compound has similar functional groups but with fluorine substituents instead of methoxy groups.
Uniqueness
5-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride is unique due to the combination of bromine, methoxy, and sulfonyl chloride groups, which impart distinct reactivity and selectivity in chemical reactions. Its ability to undergo both electrophilic and nucleophilic substitution reactions makes it a versatile compound in organic synthesis and research applications.
Properties
IUPAC Name |
5-bromo-2,4-dimethoxybenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO4S/c1-13-6-4-7(14-2)8(3-5(6)9)15(10,11)12/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQXIQGOFUWTAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1S(=O)(=O)Cl)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40525085 | |
Record name | 5-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40525085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85477-02-7 | |
Record name | 5-Bromo-2,4-dimethoxybenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85477-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40525085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2,4-dimethoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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